molecular formula C20H16ClN3O2 B12687360 N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide CAS No. 77154-16-6

N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide

Cat. No.: B12687360
CAS No.: 77154-16-6
M. Wt: 365.8 g/mol
InChI Key: RUOWZMURTIZENY-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is notable for its complex structure, which includes a chloro-substituted phenyl ring, a biphenyl group, and an azo linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide typically involves a multi-step process:

    Diazotization: The starting material, 3-chloro-4-aminophenyl, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy[1,1’-biphenyl]-3-amine in an alkaline medium to form the azo compound.

    Acetylation: The resulting azo compound is acetylated using acetic anhydride to yield N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Using recrystallization or chromatography to remove impurities.

    Quality Control: Ensuring the final product meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium dithionite or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide involves its interaction with molecular targets through its azo linkage and phenyl rings. The compound can form stable complexes with metal ions and other molecules, which can alter their chemical and physical properties. This interaction is crucial for its applications in dyeing and staining.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-Hydroxyphenylazo)phenyl]acetamide: Similar structure but lacks the chloro and biphenyl groups.

    N-[3-Chloro-4-(phenylazo)phenyl]acetamide: Similar structure but lacks the hydroxy and biphenyl groups.

Uniqueness

N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide is unique due to its combination of chloro, hydroxy, and biphenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with other molecules or ions.

Properties

CAS No.

77154-16-6

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

N-[3-chloro-4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C20H16ClN3O2/c1-13(25)22-16-8-9-18(17(21)12-16)23-24-19-11-15(7-10-20(19)26)14-5-3-2-4-6-14/h2-12,26H,1H3,(H,22,25)

InChI Key

RUOWZMURTIZENY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=CC=C3)O)Cl

Origin of Product

United States

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